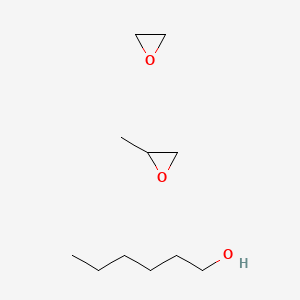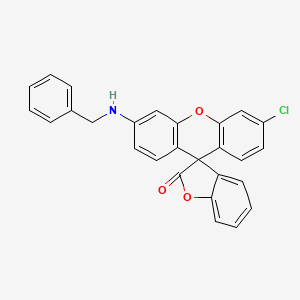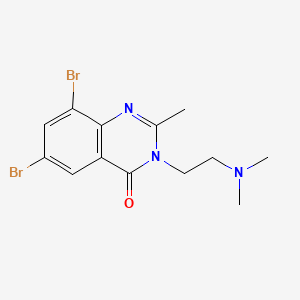![molecular formula C21H18N2 B13753471 (R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)
(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine is a complex organic compound that features both an indole and a naphthyl group These structural motifs are significant in medicinal chemistry due to their presence in various biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine typically involves the condensation of an indole derivative with a naphthylamine. One common method is the use of a Schiff base reaction, where the indole aldehyde reacts with the naphthylamine under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
®-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The indole and naphthyl groups can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole and naphthyl groups.
Reduction: Reduced forms of the compound, potentially leading to hydrogenated indole and naphthyl rings.
Substitution: Halogenated or nitrated derivatives, depending on the substituent used.
科学的研究の応用
Chemistry
In chemistry, ®-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound’s indole and naphthyl groups are known to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding. It can be used in assays to investigate its effects on different biological pathways.
Medicine
In medicinal chemistry, ®-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine is explored for its potential therapeutic properties. Its structure suggests it could be a lead compound for developing drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of ®-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The indole group can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The naphthyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1-Naphthylamine: A simpler compound with a naphthyl group.
Tryptophan: An amino acid with an indole side chain.
Uniqueness
®-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine is unique due to its combination of indole and naphthyl groups, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable molecule for research and development.
特性
分子式 |
C21H18N2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
1-(1H-indol-3-yl)-N-[(1R)-1-naphthalen-1-ylethyl]methanimine |
InChI |
InChI=1S/C21H18N2/c1-15(18-11-6-8-16-7-2-3-9-19(16)18)22-13-17-14-23-21-12-5-4-10-20(17)21/h2-15,23H,1H3/t15-/m1/s1 |
InChIキー |
QMZPERQOAYVMKX-OAHLLOKOSA-N |
異性体SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N=CC3=CNC4=CC=CC=C43 |
正規SMILES |
CC(C1=CC=CC2=CC=CC=C21)N=CC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


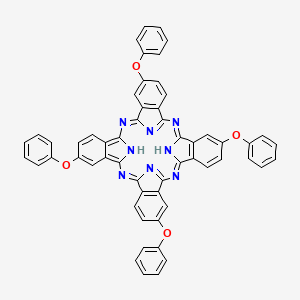
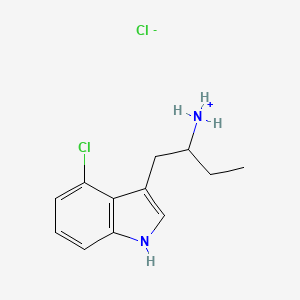
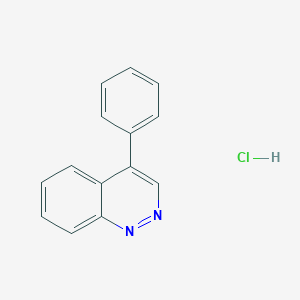
![4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid](/img/structure/B13753414.png)
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)
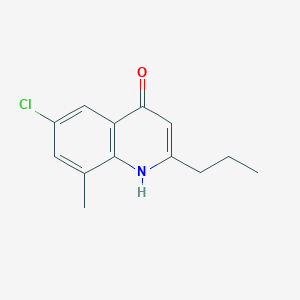

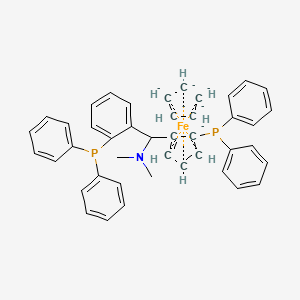
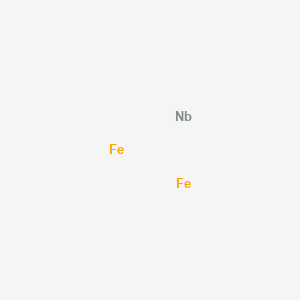
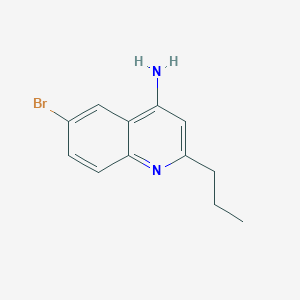
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride](/img/structure/B13753439.png)
